molecular formula C10H11N B14602095 5-Methyl-7,8-dihydroquinoline CAS No. 60499-13-0

5-Methyl-7,8-dihydroquinoline

Cat. No.: B14602095
CAS No.: 60499-13-0
M. Wt: 145.20 g/mol
InChI Key: GQZYZTDUXZYRJE-UHFFFAOYSA-N
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Description

5-Methyl-7,8-dihydroquinoline (CAS: 127724-75-8) is a partially hydrogenated quinoline derivative featuring a methyl substituent at the 5-position and a dihydro structure at the 7,8-positions of the quinoline ring system. This compound is synthesized via pyrolysis of 1-methyl-(3-pyridinyl)-1,3-butadiene (XII), yielding a mixture of this compound (XIII) and 8-methyl-5,6-dihydroisoquinoline (XIV) in a ~3:1 ratio .

Properties

CAS No.

60499-13-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

5-methyl-7,8-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h3-5,7H,2,6H2,1H3

InChI Key

GQZYZTDUXZYRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C1C=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7,8-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-7,8-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences and similarities between 5-methyl-7,8-dihydroquinoline and related compounds:

Compound Substituents/Ring System Key Structural Features Reference
This compound Methyl (C5), dihydro (C7-C8) Partially hydrogenated quinoline; planar quinoline ring with localized π-electrons
8-Hydroxy-5,7-dimethylquinolin-1-ium chloride Hydroxyl (C8), methyl (C5, C7) Protonated N1; extensive hydrogen bonding and π-π stacking in crystal lattice
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline Dioxolane ring fused to isoquinoline Electron-rich dioxolane ring alters electronic density and solubility
6,7-Dihydro-5H-quinoline-8-one Ketone (C8), dihydro (C6-C7) Oxidized C8 position; ketone group enhances polarity

Key Observations :

  • Substituents like hydroxyl (in 8-hydroxy-5,7-dimethylquinolin-1-ium) or ketone (in 6,7-dihydro-5H-quinoline-8-one) significantly alter hydrogen-bonding capabilities and solubility .

Key Observations :

  • Pyrolysis offers a straightforward route to this compound but requires precise temperature control to avoid side products .
Physicochemical Properties
Compound Solubility Stability Notable Interactions Reference
This compound Low in polar solvents Stable under inert atmospheres Weak van der Waals interactions
8-Hydroxy-5,7-dimethylquinolin-1-ium chloride Soluble in water/methanol Hygroscopic; sensitive to humidity Strong O–H⋯Cl and π-π stacking
5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline Moderate in DMSO Stable at RT; moisture-sensitive C–H⋯N hydrogen bonds

Key Observations :

  • The ionic nature of 8-hydroxy-5,7-dimethylquinolin-1-ium chloride enhances aqueous solubility but complicates handling due to hygroscopicity .
  • Non-polar substituents (e.g., methyl in this compound) reduce solubility in polar solvents .

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